molecular formula C16H20F3NO2S B2512001 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1448063-07-7

2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No. B2512001
CAS RN: 1448063-07-7
M. Wt: 347.4
InChI Key: UHYQLGCBKJESJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the enantio- and diastereoselective synthesis of a cyclopentyl acetamide derivative is described, which involves enzyme-catalyzed asymmetric hydrolysis and subsequent modification of a functional group . Another paper discusses the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides through a multi-step process including N-alkylation, N-chloroacetylation, esterification, and transesterification . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various analytical techniques. For example, novel acetamide compounds were identified using elemental analysis, IR, and 1H NMR . Another study provides detailed crystallographic data for an acetamide derivative, highlighting intermolecular hydrogen bonds and intramolecular interactions . These techniques would be relevant for analyzing the molecular structure of "2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives is explored in the context of heterocyclic synthesis, where 2-cyano-N-(2-hydroxyethyl) acetamide serves as an intermediate for creating novel heterocyclic systems . Additionally, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, demonstrating the potential for further chemical modifications . These studies suggest that the compound may also undergo various chemical reactions to form heterocyclic structures or be modified with silyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the anti-arthritic and anti-inflammatory activity of N-(2-hydroxyphenyl)acetamide was studied, indicating that such compounds can have significant biological effects . The pharmacological properties of N-phenoxypropylacetamide derivatives, which showed antiulcer activity, also reflect the importance of the acetamide moiety in medicinal chemistry . These findings suggest that "2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide" may also exhibit unique physical and chemical properties that could be of pharmacological interest.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2S/c17-16(18,19)15(22,12-6-2-1-3-7-12)11-20-14(21)10-23-13-8-4-5-9-13/h1-3,6-7,13,22H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYQLGCBKJESJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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